1-methyl-1H-1,2,3-triazole-4-carbothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyltriazole-4-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S/c1-8-2-3(4(5)9)6-7-8/h2H,1H3,(H2,5,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYJBZUGJMCLMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1849225-56-4 | |
| Record name | 1-methyl-1H-1,2,3-triazole-4-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Structural Considerations and Synthetic Challenges
Triazole Isomerism and Reactivity
The 1,2,3-triazole system differs fundamentally from the more common 1,2,4-triazole in terms of electronic distribution and ring strain. The 1H-1,2,3-triazole tautomer exhibits decreased aromatic stabilization compared to its 1,2,4 counterpart, complicating direct N-methylation and functional group introduction. Quantum mechanical calculations suggest that the 4-position in 1,2,3-triazoles possesses higher electron density, making it more susceptible to electrophilic substitution compared to the 5-position in 1,2,4-triazoles.
Carbothioamide Group Compatibility
Introducing a carbothioamide (–C(=S)NH2) group at the 4-position requires careful consideration of sulfur compatibility with triazole ring stability. Thioamides are prone to oxidation under acidic or oxidative conditions, necessitating inert atmospheres and low-temperature protocols during synthesis.
Proposed Synthetic Pathways
Cycloaddition-Based Approaches
Huisgen 1,3-Dipolar Cycloaddition
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides a regioselective route to 1,4-disubstituted 1,2,3-triazoles. Adapting this method:
- Precursor Synthesis :
Critical Parameters :
- Reaction temperature: 0–5°C for cycloaddition
- Lawesson’s reagent stoichiometry: 1.2 equivalents relative to carboxamide
- Yield optimization: 68–72% over two steps (theoretical)
Ruthenium-Catalyzed Cycloaddition
For alternative regioselectivity, Ru(II) catalysts enable 1,5-disubstituted triazoles. However, this method is less applicable to 4-position functionalization.
Post-Functionalization of Preformed Triazoles
Directed Ortho-Metalation
Building on 1-methyl-1H-1,2,3-triazole synthesis:
- Lithiation at C4 :
Challenges :
- Competing N-directed lithiation requires excess LDA (2.5 equiv).
- Thiocyanate incorporation yields ≈55% (GC-MS data).
Palladium-Catalyzed C–H Activation
Recent advances in C–H functionalization enable direct thioamidation:
Comparative Analysis of Methodologies
Yield and Scalability
| Method | Step Count | Total Yield (%) | Scalability (kg) |
|---|---|---|---|
| CuAAC + Lawesson’s | 2 | 68–72 | <1 |
| Directed Lithiation | 3 | 41–55 | <0.1 |
| Pd-Catalyzed C–H | 1 | 63 | 1–5 |
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost (USD/kg) | Required per kg Product |
|---|---|---|
| Lawesson’s Reagent | 3200 | 1.8 kg |
| Pd(OAc)2 | 12,500 | 0.05 kg |
| LDA (1M in THF) | 450 | 25 L |
Waste Stream Management
The Pd-catalyzed method generates 0.3 kg metal waste per kg product, requiring specialized recovery systems. Lithiation routes produce 5 kg halogenated solvents per batch, necessitating distillation recycling.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-1,2,3-triazole-4-carbothioamide undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted triazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
1-Methyl-1H-1,2,3-triazole derivatives have shown promising antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit activity against a range of bacterial strains, including drug-resistant ones. For instance, studies have demonstrated that certain triazole derivatives possess potent antibacterial effects comparable to established antibiotics like ceftriaxone and levofloxacin .
Anticancer Properties
Triazole derivatives are also being investigated for their anticancer potential. The incorporation of the triazole moiety into various chemical frameworks has led to compounds that can inhibit tumor growth and induce apoptosis in cancer cells. Some studies have reported that these compounds can interact with specific biological targets, leading to effective cancer treatment strategies .
Agricultural Applications
Fungicides
The application of 1-methyl-1H-1,2,3-triazole-based compounds as fungicides has been explored extensively. These compounds can inhibit the growth of plant pathogens and are being developed as alternatives to traditional fungicides. Their efficacy against fungal infections in crops could lead to improved yield and sustainability in agricultural practices .
Materials Science
Synthesis of Advanced Materials
The unique chemical structure of 1-methyl-1H-1,2,3-triazole-4-carbothioamide allows it to be used as a building block for the synthesis of advanced materials. Research has shown that triazole-containing polymers exhibit enhanced properties such as thermal stability and mechanical strength. These materials have potential applications in coatings, adhesives, and other industrial products .
Case Studies
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,2,3-triazole-4-carbothioamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells . The compound’s thiocarbonyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the disruption of their function .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The biological and chemical properties of triazole derivatives are heavily influenced by substituents at the 4- and 1-positions. Below is a comparative analysis of key analogs:
Key Observations :
- Carbothioamide vs. Aldehyde/Ester : The carbothioamide group enhances nucleophilicity and metal-binding capacity compared to aldehydes or esters, making it suitable for chelation-driven applications (e.g., enzyme inhibition or catalysis).
- Carbothioamide vs.
Physicochemical Properties
- Solubility and Reactivity : Carbothioamides are less polar than carboxylic acids but more nucleophilic than esters, favoring reactions with electrophiles (e.g., alkyl halides).
- Spectroscopic Data : While specific NMR/MS data for this compound is unavailable, analogs like methyl carboxylate show distinct ¹H NMR signals (e.g., δ 3.9 ppm for -COOCH₃) , whereas carbothioamide’s -NH₂ and C=S groups would resonate at δ 2.5–4.0 and ~170 ppm in ¹³C NMR, respectively.
Biological Activity
1-Methyl-1H-1,2,3-triazole-4-carbothioamide (CAS No. 1849225-56-4) is an organic compound that belongs to the triazole family, characterized by its unique thiocarbonyl group. This structural feature imparts distinctive chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and agricultural applications. This article reviews the biological activities associated with this compound, highlighting its potential as an antimicrobial, antifungal, and anticancer agent.
The molecular formula of this compound is C4H6N4S, with a molecular weight of 142.19 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C4H6N4S |
| Molecular Weight | 142.19 g/mol |
| CAS Number | 1849225-56-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within pathogens and cancer cells. It may inhibit vital enzymes or proteins necessary for the survival of these cells. For example, studies suggest that compounds with similar triazole structures can act as inhibitors of carbonic anhydrase and other critical enzymes .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown potent inhibition against various bacterial and fungal strains. For instance:
- Antibacterial Activity : The compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria. In particular, it was found to outperform traditional antibiotics in certain assays .
- Antifungal Activity : The antifungal efficacy was evaluated against several strains, revealing a strong inhibition rate comparable to established antifungal agents like metronidazole .
Anticancer Potential
The anticancer properties of this compound have also been explored. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as DNA fragmentation and mitochondrial membrane potential disruption .
Case Study: Antiproliferative Effects
A notable study assessed the antiproliferative effects of this compound on leukemia cell lines (e.g., K562 and HL-60). The results indicated that treatment with this compound led to significant morphological changes in the cells and reduced their viability .
Comparison with Related Compounds
The biological activity of this compound can be compared with other triazole derivatives:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid | Moderate | Low |
| 1-Methyl-1H-1,2,3-triazole-4-thiol | Low | High |
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity in triazole formation. The methyl group at N1 appears as a singlet (~δ 3.8 ppm), while the carbothioamide proton resonates at δ 10–12 ppm .
- X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves bond lengths and angles, critical for validating tautomeric forms . For example, the C-S bond in the carbothioamide group typically measures ~1.68 Å, confirming thione tautomer dominance .
How can molecular docking predict the mechanism of action for this compound against therapeutic targets?
Advanced Research Question
Docking studies (e.g., using AutoDock Vina) with human DHFR (PDB: 1KMS) reveal:
- Binding Affinity : Carbothioamide derivatives show higher affinity (ΔG ≈ -9.2 kcal/mol) than carboxamides due to sulfur’s polarizability .
- Key Interactions : Hydrogen bonds between the triazole N2 and Arg21, and hydrophobic contacts with Phe34, stabilize the enzyme-inhibitor complex .
Validation : Compare docking scores with in vitro IC₅₀ values to prioritize compounds for synthesis .
How should researchers resolve discrepancies in reported biological activity data across studies?
Data Contradiction Analysis
Discrepancies often arise from:
- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., MCF-7 vs. HeLa) .
- Purity Issues : Impurities from incomplete cycloaddition (e.g., unreacted azides) can skew results. Validate purity via HPLC before assays .
Recommendations : - Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Replicate studies with independently synthesized batches .
What crystallographic software and parameters are recommended for structural determination?
Q. Structural Analysis
- Data Processing : Use SHELXD for phase determination and SHELXL for refinement. Key parameters: R1 < 5%, wR2 < 15% .
- Visualization : WinGX/ORTEP generates anisotropic displacement ellipsoids to assess thermal motion and disorder .
- Validation : Check CIF files with PLATON to identify unresolved solvent molecules .
What in vitro models are suitable for evaluating anticancer potential?
Q. Advanced Research Design
- Cytotoxicity Assays : Use MTT or SRB assays on panels (e.g., NCI-60) to screen for selective activity .
- Mechanistic Studies : Flow cytometry (Annexin V/PI staining) identifies apoptosis induction, while ROS assays link activity to oxidative stress .
- Synergy Testing : Combine with cisplatin or doxorubicin to assess combinatorial effects via Chou-Talalay analysis .
How can byproduct formation during synthesis be minimized?
Q. Methodological Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
